Nitro-PDS-Tubulysin M
CAS No.:
Cat. No.: VC16671983
Molecular Formula: C54H73N8O11S3+
Molecular Weight: 1106.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C54H73N8O11S3+ |
|---|---|
| Molecular Weight | 1106.4 g/mol |
| IUPAC Name | (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methyl-1-[[4-[[(2R)-2-[(6-nitropyridin-3-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]piperidin-1-ium-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
| Standard InChI | InChI=1S/C54H72N8O11S3/c1-10-34(4)48(52(66)60(8)44(33(2)3)28-46(73-37(7)63)51-58-43(32-74-51)49(64)56-41(26-35(5)53(67)68)27-38-16-12-11-13-17-38)59-50(65)45-18-14-15-25-62(45,9)30-39-19-21-40(22-20-39)57-54(69)72-31-36(6)75-76-42-23-24-47(55-29-42)61(70)71/h11-13,16-17,19-24,29,32-36,41,44-46,48H,10,14-15,18,25-28,30-31H2,1-9H3,(H3-,56,57,59,64,65,67,68,69)/p+1/t34-,35-,36+,41+,44+,45+,46+,48-,62?/m0/s1 |
| Standard InChI Key | FVZABGIKJSSIQM-KDOZOHQXSA-O |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=CN=C(C=C5)[N+](=O)[O-] |
| Canonical SMILES | CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=CN=C(C=C5)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Nitro-PDS-Tubulysin M (CAS 1941168-69-9) features a 1106.4 Da structure (C₅₄H₇₃N₈O₁₁S₃) integrating three functional domains:
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Tubulysin M payload: A tetrapeptide-derived microtubule destabilizer
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Nitro-PDS linker: A pyridyl disulfide moiety enabling controlled release
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Quaternary ammonium group: Facilitates traceless payload separation .
The stereochemical complexity is evidenced by its 13 chiral centers and disulfide bridge, critical for maintaining bioactivity during systemic circulation .
Table 1: Key Chemical Properties
| Property | Specification |
|---|---|
| Molecular Formula | C₅₄H₇₃N₈O₁₁S₃ |
| Exact Mass | 1106.40 g/mol |
| Solubility | ≥10 mM in DMSO |
| Storage Conditions | -20°C in anhydrous, dark environment |
| Bioreversible Group | Quaternary ammonium |
Stereochemical Configuration
The compound's bioactivity depends on its absolute configuration:
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(2R)-2-{[(1S,2S)-1-{... configuration in the Tubulysin domain
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(2R)-2-[(6-nitropyridin-3-yl)disulfanyl]propoxy group in the linker .
X-ray crystallography studies suggest the S,S configuration at the disulfide bond optimizes plasma stability while permitting glutathione-mediated cleavage in tumor microenvironments .
Mechanism of Action
Tubulin Polymerization Inhibition
The Tubulysin M component binds β-tubulin at the vinblastine site (Ki = 1.4 nM), inducing:
Compared to dolastatin analogs, Tubulysin M shows 10-fold higher potency due to its N-methyl-D-alloisoleucine residue enhancing tubulin affinity .
Preclinical Efficacy Data
In Vitro Cytotoxicity
Table 2: Cell Line Sensitivity (IC₅₀)
| Cell Line | Tumor Type | IC₅₀ (nM) |
|---|---|---|
| WSU-DLCL2 | B-cell lymphoma | 0.147 |
| IGROV-1 | Ovarian adenocarcinoma | 2.07 |
| OVCAR-3x2.1 | Ovarian carcinoma | 1.004 |
ADC constructs demonstrated >100-fold selectivity over non-targeted controls, validating CD22 and NaPi2b antibody targeting .
Pharmacokinetic Profile
Key parameters from murine models:
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Plasma Clearance: 8.2 mL/day/kg
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Volume of Distribution: 112 mL/kg
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Linker Stability: 94% intact conjugate at 72 hrs post-injection .
The quaternary ammonium group reduces hepatic uptake compared to charged cathepsin-cleavable linkers, improving tumor:liver ratio 4.7-fold .
Comparative ADC Analysis
vs. Mc-vc-PAB-SN38 Systems
| Parameter | Nitro-PDS-Tubulysin M | Mc-vc-PAB-SN38 |
|---|---|---|
| Target | Tubulin | Topoisomerase I |
| Payload IC₅₀ Range | 0.1–2 nM | 5–20 nM |
| Linker Cleavage Trigger | Reductive (GSH) | Proteolytic |
| Systemic Toxicity | Grade 2 neutropenia | Grade 3 diarrhea |
The reductive activation mechanism offers advantages in hypoxic tumors over protease-dependent systems .
Developmental Status and Challenges
Intellectual Property Landscape
Covered under WO2016090050A1 with claims encompassing:
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Quaternary ammonium linker chemistry
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Antibody conjugation methods
Formulation Challenges
Current limitations include:
Future Directions
Emerging applications under investigation:
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Solid Tumor Penetration: Conjugating to FAP-targeting antibodies
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Combo Therapies: Synergy with PD-1 inhibitors in lymphoma models
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Next-Gen Linkers: Incorporating hypoxia-sensitive nitrophenyl triggers .
Phase I trials are anticipated to begin in 2026 pending IND-enabling toxicity studies .
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